7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a piperazine ring attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methyl-2H-chromen-2-one.
Reaction with Piperazine: The intermediate product is then reacted with piperazine to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive chromen-2-one derivatives.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may find applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: The starting material for the synthesis of the target compound.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: An intermediate in the synthesis process.
Other Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is unique due to the specific combination of the chromen-2-one core and the piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
7-methyl-4-(piperazin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-11-2-3-13-12(9-15(18)19-14(13)8-11)10-17-6-4-16-5-7-17/h2-3,8-9,16H,4-7,10H2,1H3 |
InChI Key |
OKJVOMAJPDVZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCNCC3 |
Origin of Product |
United States |
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